D,L-erythro-PDMP
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D,L-erythro-PDMP involves multiple steps, starting with the preparation of 1-phenyl-2-amino-1,3-propanediol. This intermediate is then acylated with decanoyl chloride to form 1-phenyl-2-decanoylamino-1,3-propanediol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly used for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
D,L-erythro-PDMP undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The morpholino group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
D,L-erythro-PDMP has a wide range of applications in scientific research:
Chemistry: It is used as a tool to study glycosphingolipid biosynthesis and metabolism.
Biology: Researchers use it to investigate the role of glycosphingolipids in cell signaling and membrane structure.
Mechanism of Action
D,L-erythro-PDMP exerts its effects by inhibiting UDP-glucose:ceramide glucosyltransferase, an enzyme involved in the biosynthesis of glycosphingolipids. This inhibition leads to the accumulation of ceramide, a pro-apoptotic lipid, which induces cell death in certain cancer cells. The compound also affects other cellular pathways, including the mechanistic target of rapamycin (mTOR) signaling pathway, by causing lysosomal lipid accumulation .
Comparison with Similar Compounds
Similar Compounds
D,L-threo-PDMP: Another isomer of PDMP, which is also an inhibitor of glucosylceramide synthase.
Fumonisin B1: A ceramide synthase inhibitor that affects sphingolipid metabolism.
Ceranib-2: An acid ceramidase inhibitor that reduces the conversion of ceramides to sphingosine
Uniqueness
D,L-erythro-PDMP is unique due to its specific inhibition of UDP-glucose:ceramide glucosyltransferase and its ability to induce apoptosis in cancer cells. Unlike other inhibitors, it also affects the mTOR signaling pathway, making it a valuable tool in cancer research and potential therapeutic applications .
Properties
IUPAC Name |
N-[(1S,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N2O3/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26)/t21-,23+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNCFCUHRNOSCN-GGAORHGYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@H](C2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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